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Cafestol palmitate - 81760-46-5

Cafestol palmitate

Catalog Number: EVT-1802091
CAS Number: 81760-46-5
Molecular Formula: C36H58O4
Molecular Weight: 554.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glutathione S-transferase activator and N-acetyltransferase inhibitor. Naturally occurring ester present in green coffee beans. Active in vivo.
Cafestol palmitate is a natural product found in Coffea canephora and Coffea arabica with data available.
Source

Cafestol palmitate is primarily extracted from green coffee beans. It is present in significant amounts in unfiltered coffee, such as Turkish coffee, where it contributes to the characteristic flavor and potential health effects associated with coffee consumption. The extraction of cafestol palmitate typically involves methods such as liquid-liquid extraction and chromatography techniques to isolate and purify the compound from complex mixtures found in coffee beans .

Classification

Cafestol palmitate belongs to the class of compounds known as diterpenes, which are characterized by their complex structures and varied biological activities. It is specifically classified as a fatty acid ester due to its formation from cafestol and palmitic acid. This classification highlights its role in lipid metabolism and potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of cafestol palmitate can be achieved through both chemical and enzymatic methods. One notable approach involves the use of lipase-catalyzed esterification, which has been shown to improve yields compared to traditional chemical methods. For instance, lipase catalysis allows for more selective reactions and can operate under milder conditions, enhancing the efficiency of the synthesis process .

Technical Details

In a typical synthesis, cafestol is reacted with palmitic acid chlorides in a solvent mixture (commonly benzene or pyridine) under controlled conditions. The reaction yields cafestol palmitate with yields reported between 45% to 55% depending on the specific conditions used. The purification of the product often involves chromatographic techniques to separate it from other by-products and unreacted materials .

Molecular Structure Analysis

Structure

Cafestol palmitate has a complex molecular structure characterized by its diterpene backbone and a long-chain fatty acid moiety (palmitic acid). The structural formula can be represented as follows:

C22H38O3\text{C}_{22}\text{H}_{38}\text{O}_3

This indicates that it consists of 22 carbon atoms, 38 hydrogen atoms, and three oxygen atoms.

Data

The molecular weight of cafestol palmitate is approximately 354.54 g/mol. Its structural features include multiple stereocenters due to the presence of various chiral centers in the cafestol moiety, contributing to its biological activity .

Chemical Reactions Analysis

Reactions

Cafestol palmitate can undergo various chemical reactions typical of esters, including hydrolysis, transesterification, and oxidation. Hydrolysis can lead to the regeneration of cafestol and palmitic acid under acidic or basic conditions.

Technical Details

In laboratory settings, hydrolysis reactions are often monitored using spectroscopic techniques such as nuclear magnetic resonance spectroscopy or high-performance liquid chromatography to analyze the products formed during the reaction .

Mechanism of Action

Process

Cafestol palmitate exhibits several biological activities attributed to its ability to modulate various biochemical pathways. One key mechanism involves enhancing glutathione S-transferase activity, an important enzyme for detoxification processes in the liver. This action helps in neutralizing harmful compounds and may contribute to its anti-cancer properties .

Data

Research indicates that cafestol palmitate can induce significant increases in glutathione levels within cells, thereby enhancing cellular defense mechanisms against oxidative stress and potentially reducing cancer risk .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cafestol palmitate is typically a pale yellow oil.
  • Solubility: It is soluble in organic solvents like ethanol, methanol, and chloroform but insoluble in water due to its hydrophobic nature.

Chemical Properties

  • Melting Point: The melting point can vary based on purity but is generally around 30-35 °C.
  • Stability: Cafestol palmitate is relatively stable under normal storage conditions but may degrade when exposed to high temperatures or prolonged light exposure.

Relevant analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for characterizing its purity and identifying potential degradation products during storage or processing .

Applications

Scientific Uses

Cafestol palmitate has garnered attention for its potential health benefits, particularly in nutrition and pharmacology. Its applications include:

  • Nutraceuticals: Due to its bioactive properties, it is explored for use in dietary supplements aimed at improving metabolic health.
  • Pharmaceuticals: Research into its anti-inflammatory and anti-cancer properties suggests potential therapeutic applications in treating various diseases.
  • Food Industry: As a natural flavoring agent, it contributes to the sensory profile of coffee products while providing health benefits associated with coffee consumption .
Biosynthesis and Synthetic Methodologies

Enzymatic Esterification Pathways in Coffee Beans

Cafestol palmitate biosynthesis in Coffea arabica involves coordinated action between cytosolic mevalonate (MVA) and plastidial methylerythritol phosphate (MEP) pathways. The MEP pathway predominantly supplies isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) precursors, which condense to form geranylgeranyl diphosphate (GGPP)—the universal diterpene backbone [2] [7]. Enzymatic cyclization of GGPP proceeds via ent-copalyl diphosphate (ent-CPP) catalyzed by ent-copalyl diphosphate synthase (CaCPS1). Subsequent cyclization by ent-kaurene synthase (CaKS3) yields ent-kaurene, the core structure of cafestol [7]. Cytochrome P450 monooxygenases (CYP450s), particularly CaCYP82C2 and CaCYP71A25, then oxidize ent-kaurene to form cafestol’s furan ring and hydroxyl groups [2]. Transcriptomic analyses confirm that these CYP450 genes exhibit peak expression during late fruit development (210 days after flowering), correlating with cafestol accumulation [2] [5].

The final esterification step attaches palmitic acid to cafestol’s C-17 hydroxyl group. This reaction is mediated by acyltransferases within lipid droplets of coffee bean endosperm cells. Notably, the perisperm tissue shows 20-fold higher cafestol palmitate concentrations than the endosperm during early fruit development (30–60 DAF), indicating tissue-specific regulation of esterification [2] [4]. Light exposure further modulates this pathway; full-sun cultivation systems upregulate CaDXR and CaHMGR expression by 3.5-fold compared to agroforestry systems, enhancing diterpene flux [5].

Table 1: Key Enzymes in Cafestol Palmitate Biosynthesis

EnzymeGene IdentifierFunctionLocalization
ent-CPP synthaseCaCPS1Cyclizes GGPP to ent-CPPPlastid
ent-Kaurene synthaseCaKS3Converts ent-CPP to ent-kaurenePlastid
Cytochrome P450CaCYP82C2Introduces furan ring oxidationEndoplasmic reticulum
AcyltransferaseUncharacterizedAttaches palmitate to cafestolLipid droplets

Lipase-Catalyzed Synthesis of Cafestol Esters

Chemical synthesis of cafestol palmitate faces limitations, including low yields (45–55%) and thermal degradation due to prolonged reaction times and high temperatures [3] [10]. Lipase-catalyzed esterification offers a sustainable alternative. Candida antarctica lipase B (Novozym 435®) immobilized on acrylic resin demonstrates high efficiency in esterifying free cafestol with palmitic acid. Optimal conditions include:

  • Solvent system: tert-Butanol, achieving 95% conversion
  • Molar ratio: Cafestol:palmitic acid at 1:3
  • Temperature: 60°C
  • Reaction duration: 8 hours [3]

The immobilized lipase retains >90% activity after five reaction cycles, underscoring industrial viability. Kinetic studies reveal that initial reaction rates reach 0.28 mM/min, significantly outperforming chemical catalysts like 4-dimethylaminopyridine (DMAP), which exhibit rates of 0.09 mM/min [3]. This method also accommodates diverse fatty acids (e.g., linoleate, stearate), though palmitate yields remain highest due to structural compatibility with the enzyme’s active site [3].

Critical to success is the purity of starting materials. Free cafestol isolated via direct hot saponification (DHS) must exceed 92% purity to prevent side reactions. Impurities like kahweol compete for esterification sites, reducing cafestol palmitate selectivity by 15–20% [3] [4].

Table 2: Lipase vs. Chemical Synthesis of Cafestol Palmitate

ParameterLipase-CatalyzedChemical Synthesis
Yield95%45–55%
Reaction Temperature60°C80–100°C
Byproducts<5%15–20%
Catalyst Reusability5 cyclesNot reusable

Optimization of Diterpene Ester Isolation from Coffea arabica

Efficient extraction of cafestol palmitate requires sequential physicochemical treatments. Green coffee beans first undergo petroleum ether extraction to recover crude lipids (yield: 12–15% w/w), where diterpene esters concentrate in the unsaponifiable fraction [1] [4]. Direct hot saponification (DHS) outperforms conventional methods:

  • Sample-to-alkali ratio: 1 g coffee to 2.7 mL of 2.5M KOH
  • Temperature: 90°C
  • Duration: 1 hour [3] [4]This protocol increases cafestol recovery by 88% compared to Soxhlet extraction, as it hydrolyzes esters while minimizing oxidative degradation [3].

Post-saponification, liquid-liquid extraction with tert-butyl methyl ether (TBME) isolates free cafestol. Preparative normal-phase liquid chromatography further purifies the extract using a hexane:ethyl acetate (85:15) gradient, achieving 98% purity [1]. Crucially, perisperm tissue must be separated early in processing; it contains 289 mg/100g FW of diterpenes versus 16.78 mg/100g FW in roots, necessitating tissue-specific fractionation [2].

Roasting reduces cafestol palmitate recovery by 60% in dark-roasted beans (250°C, 17 min) due to thermolysis into dehydro derivatives. Monitoring requires gas chromatography-mass spectrometry (GC-MS) with pulsed split injection to resolve degradation artifacts [4].

Table 3: Diterpene Distribution in Coffee Tissues

TissueCafestol (mg/100g FW)Kahweol (mg/100g FW)Dominant Form
Perisperm263.758.74Cafestol esters
Endosperm12.205.30Kahweol esters
Roots16.78289.00Kahweol free form

Comparative Efficiency of Direct Hot vs. Cold Saponification

Saponification efficiency critically impacts cafestol palmitate yield. Direct hot saponification (DHS) proves superior to cold methods (DCS) due to enhanced lipid solubilization and hydrolysis kinetics:

  • DHS protocol: 2.5M KOH, 90°C, 1 hour, yields 797 mg/100g cafestol derivatives
  • DCS protocol: 2.5M KOH, room temperature, 24 hours, yields 650 mg/100g [4]

The 15% deficit in DCS stems from incomplete cell wall disruption, leaving 30% of esters unhydrolyzed [4]. DHS also accelerates throughput by reducing processing time 24-fold. However, DHS requires strict temperature control; exceeding 95°C degrades 20% of cafestol into thermolysis products like dehydrocafestol [4].

Post-saponification, DHS extracts analyzed via GC-MS show fewer artifacts than Bligh-Dyer or Soxhlet methods. The latter co-extract sucrose esters that interfere with chromatographic resolution, reducing quantification accuracy by 15% [3] [4]. For large-scale applications, DHS scalability was demonstrated using 300 g coffee beans in 800 mL KOH, recovering 1.3 g cafestol-kahweol mixtures [3].

Table 4: Saponification Methods for Cafestol Recovery

MethodConditionsYield (mg/100g)Artifacts
DHS90°C, 1 h, 2.5M KOH797<5% dehydro derivatives
DCS25°C, 24 h, 2.5M KOH65015% unhydrolyzed esters
Soxhlet5 h, ethanol, followed by saponification42010% sucrose esters

Properties

CAS Number

81760-46-5

Product Name

Cafestol palmitate

IUPAC Name

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl hexadecanoate

Molecular Formula

C36H58O4

Molecular Weight

554.8 g/mol

InChI

InChI=1S/C36H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h21,24,28,30,32,38H,3-20,22-23,25-27H2,1-2H3/t28-,30-,32+,34-,35+,36+/m1/s1

InChI Key

DGPMHJKMSANHDM-SMDVAALKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O

Synonyms

cafestol palmitate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(CC[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O

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